9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole
Description
Evolution of Thermally Activated Delayed Fluorescence (TADF) Materials for OLED Applications
The development of TADF materials represents a paradigm shift in OLED technology, overcoming the spin-statistical limit of traditional fluorescent emitters. Early TADF systems, such as eosin-based compounds discovered in 1961, exhibited E-type delayed fluorescence but suffered from low quantum yields and poor stability. The field advanced significantly in 2009 with Chihaya Adachi's demonstration of organic donor-acceptor molecules achieving near-unity internal quantum efficiency through reverse intersystem crossing (RISC).
Modern TADF design principles emphasize:
- Singlet-Triplet Energy Gap (ΔE_ST) Minimization : Achieved through spatial separation of highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO).
- Horizontal Transition Dipole Orientation : Critical for enhancing light outcoupling efficiency in planar device architectures.
- Aggregation Control : Suppression of concentration quenching through steric hindrance and rigid π-frameworks.
The progression from first-generation TADF emitters to current systems is illustrated in Table 1.
Table 1: Key Milestones in TADF Material Development
| Generation | Timeframe | ΔE_ST (eV) | PLQY (%) | Device EQE (%) |
|---|---|---|---|---|
| First | 2009-2012 | 0.3-0.5 | 40-60 | 5-8 |
| Second | 2013-2016 | 0.2-0.3 | 70-85 | 15-20 |
| Third | 2017-2020 | 0.1-0.2 | 85-95 | 25-28 |
| Current | 2021-2025 | <0.1 | 90-99 | 28-32 |
Rationale for 5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA) Derivatives in Emitter Design
The DOBNA core addresses three critical challenges in blue TADF emitter development:
- Thermal Stability : The boron–oxygen fused ring system exhibits decomposition temperatures exceeding 400°C, enabling vacuum deposition processing.
- LUMO Energy Tuning : The electron-deficient boron center lowers LUMO levels (-3.2 eV vs vacuum) while maintaining high triplet energies (2.8 eV).
- Steric Protection : Peripheral oxygen atoms shield the reactive boron center from nucleophilic attack, enhancing environmental stability.
The strategic functionalization of DOBNA with carbazole donors creates a donor–acceptor–donor (D–A–D) architecture that optimizes TADF performance metrics:
Structural Modifications and Effects
- Benzonitrile Acceptor Extension : π-Conjugation expansion reduces ΔEST to 0.08 eV while maintaining a high radiative decay rate (kr = 5.6×10⁷ s⁻¹).
- Carbazole Donor Substitution :
Table 2: Performance Comparison of DOBNA Derivatives
| Compound | PLQY (%) | RISC Rate (10⁵ s⁻¹) | HTDO Ratio | LT₅₀ @ 2000 cd/m² (h) |
|---|---|---|---|---|
| DOB-1 | 83 | 8.2 | 0.74 | 303 |
| DOB-2 | 92 | 9.8 | 0.86 | 706 |
| DOB-3 | 95 | 10.5 | 0.90 | 1377 |
Data from
Properties
Molecular Formula |
C34H26BNO2 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
9-(8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-11-yl)-1,3,6,8-tetramethylcarbazole |
InChI |
InChI=1S/C34H26BNO2/c1-19-13-21(3)33-24(15-19)25-16-20(2)14-22(4)34(25)36(33)23-17-30-32-31(18-23)38-29-12-8-6-10-27(29)35(32)26-9-5-7-11-28(26)37-30/h5-18H,1-4H3 |
InChI Key |
GNDFWTQHQVXHQB-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=CC=CC=C3OC4=CC(=CC(=C41)OC5=CC=CC=C25)N6C7=C(C=C(C=C7C8=CC(=CC(=C86)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boron-Containing Intermediate
The key intermediate, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOB-BE), is synthesized through a nucleophilic substitution reaction followed by borylation steps. The reaction typically uses:
- Starting material: 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene bromide derivative.
- Base: Cesium carbonate or potassium carbonate.
- Catalyst: Palladium complex such as PdCl2(PPh3)2.
- Ligand: S-Phos.
- Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Inert atmosphere: Nitrogen.
- Reaction time: Reflux for up to 8–12 hours.
After the reaction, the product is purified by column chromatography and sublimation to achieve >99.9% purity.
Preparation of the Carbazole Derivative
The carbazole moiety is functionalized to introduce reactive groups for coupling. For example, 4-bromo-2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile (BmDtBCz-Br) is synthesized by nucleophilic aromatic substitution of 4-bromo-2,6-difluorobenzonitrile with 3,6-di-tert-butyl-9H-carbazole:
- Reagents: 4-bromo-2,6-difluorobenzonitrile, carbazole derivative, potassium tert-butoxide.
- Solvent: Dimethylformamide (DMF).
- Conditions: Heating at 90 °C for 12 hours.
- Workup: Quenching with water, filtration, solvent evaporation.
- Purification: Silica gel column chromatography using methylcyclohexane:n-hexane solvent system.
- Yield: Approximately 61.2%.
Suzuki–Miyaura Coupling for Final Compound Assembly
The final coupling step to form the target compound involves the Suzuki–Miyaura reaction between the boron-containing intermediate (DOB-BE) and the brominated carbazole derivative (e.g., BmDtBCz-Br):
- Catalyst: PdCl2(PPh3)2 or Pd(PPh3)4.
- Ligand: S-Phos or t-Bu3PHBF4.
- Base: Potassium carbonate or potassium tert-butoxide.
- Solvent: THF with water or toluene.
- Atmosphere: Nitrogen.
- Temperature: Reflux at 120–130 °C.
- Reaction time: 12–24 hours.
- Workup: Precipitation in methanol, filtration.
- Purification: Silica gel chromatography with appropriate solvent mixtures.
- Final purification: Sublimation to achieve high purity of the product.
- Yields: Typically range from 39% to 84% depending on the derivative and conditions.
Representative Reaction Scheme
| Step | Reactants | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene Br | PdCl2(PPh3)2, S-Phos | Cs2CO3 or K2CO3 | THF or DMSO | N2, reflux 8–12 h | DOB-BE (boronate intermediate) | — |
| 2 | 4-bromo-2,6-difluorobenzonitrile + carbazole | — | Potassium tert-butoxide | DMF | 90 °C, 12 h | BmDtBCz-Br (brominated carbazole) | ~61 |
| 3 | DOB-BE + BmDtBCz-Br | PdCl2(PPh3)2, S-Phos | K2CO3 | THF/H2O or toluene | N2, reflux 12–24 h | Target compound (9-(5,9-Dioxa-13b-boranaphtho...carbazole) | 39–84 |
Analytical Characterization and Purity
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the structure and purity. Chemical shifts correspond well with expected aromatic and methyl protons, including signals from the carbazole and boron-oxygen polycyclic framework.
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition with minimal deviation from calculated values.
- Chromatography : Silica gel column chromatography is used for intermediate purification; final products are further purified by sublimation to reach >99.9% purity.
- Elemental Analysis : Confirms the composition consistent with the molecular formula C38H34BNO2 or related derivatives.
Research Findings and Notes on Synthesis
- The use of S-Phos ligand and palladium catalysts enhances coupling efficiency and yields.
- Bases such as potassium carbonate and potassium tert-butoxide are effective in promoting nucleophilic substitution and coupling reactions.
- The reaction atmosphere must be inert (nitrogen) to prevent oxidation and degradation of sensitive boron-containing intermediates.
- The purification by sublimation is critical for removing trace impurities that affect the photophysical properties of the final compound.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
Chemical Reactions Analysis
9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole, with the CAS No. 2170468-48-9, is a chemical compound with diverse applications, particularly in the realm of organic electronics. It has a molecular weight of 491.39 and a molecular formula of C34H26BNO2 . This material is often used as a dopant in various applications .
Properties
- HOMO/LUMO Levels The compound exhibits a HOMO (Highest Occupied Molecular Orbital) of -5.29 eV and a LUMO (Lowest Unoccupied Molecular Orbital) of -1.83 eV .
- Fluorescence It has a fluorescence (FL) at 467 nm when in film form .
Scientific Research Applications
9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole is used in the following applications:
- Thermally Activated Delayed Fluorescence (TADF) Emitters This compound can be used as a TADF emitter in organic light-emitting diodes (OLEDs) . Blue TADF emitters are particularly useful in OLED design .
- Dopant Material 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole is also used as a dopant material .
- Acceptor in Hyperfluorescence Devices The oxygen-bridged boron type of 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (DBA) acceptor is selected due to its symmetrical structure .
Related Compounds
The search results also mention related compounds such as:
- 5,9-Dioxa-13b-boranaphtho[3,2,1-de]-anthracene This compound has a molecular weight of 270.1 g/mol and a molecular formula of C18H11BO2 .
- 7-bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de] Anthracene This compound has a molecular formula of C18H10BBrO2 and a molecular weight of 348.99 .
- 3CzTB and M3CzB Two new blue TADF emitters, namely, 9′-(2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-9,9′′-diphenyl-9H,9′H,9′′H-3,3′:6′,3′′-tercarbazole (3CzTB) and 9′-(5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-6,6′′-dimethyl-9,9′′-diphenyl-9H,9′H,9′′H-3,3′:6′,3′′-tercarbazole (M3CzB) .
Mechanism of Action
The mechanism by which 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole exerts its effects is primarily related to its electronic structure. The boron atom in the anthracene derivative acts as a Lewis acid, facilitating interactions with Lewis bases. This interaction can lead to changes in the electronic properties of the compound, making it suitable for use in optoelectronic devices .
Comparison with Similar Compounds
Structural Modifications and Photophysical Properties
The DOBNA acceptor is widely utilized in TADF emitters and hosts. Below is a comparison of TMCz-BO with structurally analogous compounds:
Notes:
- TDBA (2,12-di-tert-butyl-DOBNA): tert-butyl groups prevent aggregation and enhance solubility .
- CF3-DOBNA : Trifluoromethyl groups lower the LUMO, enhancing electron affinity and reducing ΔEST .
- Silicon/Germanium : Bulky substituents improve thermal stability and horizontal dipole orientation, boosting light outcoupling .
Device Performance Metrics
Critical Insights :
- TMCz-BO excels in color purity (FWHM = 18 nm) but lags in EQE compared to TDBA-Si/Ge, which benefit from advanced host-dopant engineering.
- TDBA-Ge achieves the highest EQE (38.15%) due to its high PLQY (99%) and efficient energy transfer .
- 1BOICz balances small ΔEST and large oscillator strength (f), enabling rapid RISC without sacrificing efficiency .
Biological Activity
The compound 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole (CAS No. 2170468-48-9) is a novel organic molecule that has garnered attention due to its potential biological activities and applications in optoelectronic devices. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and the implications of its biological effects based on current research.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 491.39 g/mol. The structure features a complex arrangement that includes a boron-containing moiety, which is significant for its electronic properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 491.39 g/mol |
| HOMO | -5.29 eV |
| LUMO | -1.83 eV |
| Fluorescence (FL) | 467 nm (film) |
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. A study highlighted that certain carbazole derivatives showed cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and glioma (C6) cells. For instance, compounds derived from carbazole exhibited IC50 values as low as 5.9 µg/mL against C6 cells, suggesting strong potential for therapeutic applications in cancer treatment .
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. In a comprehensive review, several N-substituted carbazoles demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL . This suggests that the compound may possess similar antimicrobial properties due to its structural similarities with other biologically active carbazoles.
Neuroprotective Effects
Neuroprotective activities have been attributed to certain carbazole derivatives. Studies indicate that these compounds can protect neuronal cells from glutamate-induced injury, which is crucial for conditions like Alzheimer's and Parkinson's diseases. For example, specific N-substituted carbazoles showed neuroprotective effects at concentrations as low as 3 µM .
Mechanistic Insights
The biological activity of this compound may be linked to its ability to interact with various biological targets through mechanisms such as:
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that carbazole derivatives can modulate ROS levels in cells, contributing to their antioxidant properties.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
Synthesis and Characterization
The synthesis of 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole involves complex organic reactions that yield compounds with unique photophysical properties suitable for applications in organic light-emitting diodes (OLEDs). The introduction of various substituents has been shown to enhance the thermally activated delayed fluorescence (TADF) characteristics of the resulting compounds .
Electroluminescent Properties
The compound has been characterized for its electroluminescent properties in OLED applications. Devices utilizing this compound have demonstrated high external quantum efficiency and current efficiency, indicating its potential in next-generation display technologies .
Q & A
Q. What are the optimized synthetic methodologies for preparing this carbazole-boron hybrid compound?
Methodological Answer: The synthesis typically involves cross-coupling reactions and functionalization of the carbazole and boron-containing moieties. Key steps include:
- Borylation : Using palladium catalysts (e.g., Pd₂(dba)₃ or PdCl₂(dppf)) with ligands such as S-phos or XPhos in solvents like 1,4-dioxane or DMSO under inert atmospheres. For example, coupling carbazole derivatives with pinacol boronate esters at 80–100°C achieves yields up to 80% .
- Purification : Column chromatography (silica gel, hexane/DCM gradients) and recrystallization (ethanol or methanol) are standard.
- Characterization : NMR, HRMS, and X-ray crystallography confirm structure and purity .
Q. How can researchers characterize the electronic and structural properties of this compound?
Methodological Answer:
- Photophysical Analysis : UV-Vis absorption and fluorescence spectroscopy in THF or DCM solutions (e.g., λem ~ 416 nm for carbazole derivatives) .
- Electrochemical Studies : Cyclic voltammetry (CV) to determine HOMO/LUMO levels, with Ag/Ag⁺ reference electrodes in anhydrous acetonitrile .
- X-ray Diffraction : Single-crystal X-ray analysis resolves the boron-dioxa-anthracene core’s geometry and π-conjugation .
Q. What safety protocols are critical when handling this compound in research settings?
Methodological Answer:
- Storage : Keep in airtight containers under nitrogen, away from moisture and light, at temperatures below 0°C for long-term stability .
- Hazard Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and avoid contact with oxidizing agents due to potential exothermic reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced stimuli-responsive properties?
Methodological Answer:
- Reaction Path Optimization : Quantum chemical calculations (e.g., Gaussian 09) predict transition states and intermediates for boronate coupling reactions .
- Property Prediction : DFT (B3LYP/6-31G*) models HOMO/LUMO distribution, charge transfer, and mechanochromic behavior in the DBNA core .
- Validation : Compare computed emission spectra (TD-DFT) with experimental data to refine substituent effects .
Q. What experimental strategies resolve contradictions in reported mechanochromic behavior for similar organoboranes?
Methodological Answer:
- Controlled Stress Tests : Apply controlled pressure via hydraulic presses or ball-milling, then monitor emission shifts (e.g., λem red-shifts by 20–50 nm) using in-situ fluorescence microscopy .
- Crystallinity Analysis : Compare PXRD patterns of pristine vs. stressed samples to correlate amorphous-crystalline transitions with optical changes .
- Environmental Screening : Test humidity and temperature effects to isolate stimuli-specific responses .
Q. How do alkyl chain modifications on the carbazole moiety influence aggregation-induced emission (AIE)?
Methodological Answer:
- Synthetic Variation : Introduce ethyl vs. hexyl chains via alkylation of 9H-carbazole using 1-bromoalkanes and TBAB in toluene .
- Solid-State Analysis : Compare PL spectra of spin-coated films (e.g., hexylated derivatives show sharp λem at 428 nm vs. broader bands in ethylated analogs) .
- Morphology Studies : AFM or SEM imaging links alkyl chain length to film roughness and intermolecular packing .
Q. What advanced separation techniques improve purity for optoelectronic applications?
Methodological Answer:
- High-Performance LC (HPLC) : Use C18 columns with acetonitrile/water gradients to isolate isomers .
- Sublimation : Vacuum sublimation at 150–200°C removes trace solvents and low-MW impurities .
- Membrane Filtration : Nanofiltration (10 kDa membranes) under N₂ pressure separates oligomeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
